molecular formula C18H22N2O4S B11138200 6-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid

6-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid

Cat. No.: B11138200
M. Wt: 362.4 g/mol
InChI Key: XZSKFLOMZPWMNF-UHFFFAOYSA-N
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Description

6-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid is a synthetic organic compound characterized by the presence of a thiazole ring, a methoxyphenyl group, and a hexanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution, where a methoxybenzene derivative reacts with the thiazole intermediate.

    Acetylation: The acetyl group is added through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Formation of the Hexanoic Acid Moiety: The final step involves the coupling of the thiazole-acetyl intermediate with hexanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the carbonyl groups, potentially yielding thiazolidine or alcohol derivatives.

    Substitution: The thiazole ring is susceptible to nucleophilic substitution, especially at the C-2 position, where nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohols and thiazolidines.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has potential applications as a biochemical probe due to its ability to interact with specific enzymes and receptors. It can be used to study enzyme kinetics and receptor-ligand interactions.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The thiazole ring is known for its biological activity, making this compound a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism of action of 6-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the methoxyphenyl group can enhance binding affinity through hydrophobic interactions. The hexanoic acid moiety can facilitate membrane permeability, allowing the compound to reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    6-((2,4-Dinitrophenyl)amino)hexanoic acid: Similar in structure but with a dinitrophenyl group instead of a methoxyphenyl group.

    6-Aminohexanoic acid: Lacks the thiazole and methoxyphenyl groups, making it less complex.

    Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring but differ in other functional groups.

Uniqueness

6-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid is unique due to its combination of a thiazole ring, methoxyphenyl group, and hexanoic acid moiety. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

6-[[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]hexanoic acid

InChI

InChI=1S/C18H22N2O4S/c1-24-15-8-6-13(7-9-15)18-20-14(12-25-18)11-16(21)19-10-4-2-3-5-17(22)23/h6-9,12H,2-5,10-11H2,1H3,(H,19,21)(H,22,23)

InChI Key

XZSKFLOMZPWMNF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCCCCCC(=O)O

Origin of Product

United States

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